1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazole moiety, and the attachment of the sulfonyl group. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.
Attachment of Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,4-dichlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine
Uniqueness
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the 2,4-dichloro-5-methylphenyl and 1-methyl-1H-pyrazol-3-yl groups. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic compound with potential therapeutic applications. Its complex structure includes a piperidine ring and a pyrazole moiety, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.
- Molecular Formula : C₁₆H₁₉Cl₂N₃O₂S
- Molecular Weight : 388.3 g/mol
- CAS Number : 2201325-97-3
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. The following table summarizes the findings related to its antimicrobial efficacy:
Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) | Activity |
---|---|---|---|---|
7b | Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
7b | Staphylococcus epidermidis | 0.22 | 0.25 | Bactericidal |
24 | Mycobacterium abscessus | 4–8 | Not specified | Weak activity |
24 | Mycobacterium smegmatis | 4–8 | Not specified | Weak activity |
The compound 7b , a derivative of pyrazole, exhibited significant antimicrobial activity against both Staphylococcus aureus and Staphylococcus epidermidis, demonstrating low MIC and MBC values indicative of its bactericidal properties .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds in this class has also been investigated. A study involving similar pyrazole derivatives revealed promising results:
- Method : Rat foot edema model induced by carrageenan.
- Results : The synthesized compounds showed a percentage of anti-inflammatory power (% DAI) comparable to ibuprofen.
The structural modifications in these compounds play a crucial role in enhancing their anti-inflammatory activity, suggesting that the sulfonamide group may contribute positively to their efficacy .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial growth.
- Receptor Modulation : It could modulate receptor activities that play roles in pain and inflammation.
Understanding these mechanisms is crucial for optimizing the compound's design for therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were tested for antimicrobial efficacy, with some showing MIC values as low as 0.22 µg/mL against resistant strains .
- Anti-inflammatory Studies : Research indicated that modifications to the pyrazole ring significantly enhanced anti-inflammatory effects, making them potential candidates for new NSAIDs .
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-11-8-16(14(18)9-13(11)17)24(22,23)21-6-3-4-12(10-21)15-5-7-20(2)19-15/h5,7-9,12H,3-4,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIRASFTSCKRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.